molecular formula C14H10BrN3 B12459721 N-[(E)-(4-bromophenyl)methylidene]-1H-indazol-5-amine

N-[(E)-(4-bromophenyl)methylidene]-1H-indazol-5-amine

Cat. No.: B12459721
M. Wt: 300.15 g/mol
InChI Key: BQEFUGYTDZDOQH-UHFFFAOYSA-N
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Description

N-[(E)-(4-bromophenyl)methylidene]-1H-indazol-5-amine is a chemical compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to an indazole ring through a methylene bridge. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-bromophenyl)methylidene]-1H-indazol-5-amine typically involves the condensation of 4-bromobenzaldehyde with 1H-indazol-5-amine. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-bromophenyl)methylidene]-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-(4-bromophenyl)methylidene]-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-bromophenyl)methylidene]-1H-indazol-5-amine is unique due to its specific structural features, such as the presence of the indazole ring and the bromophenyl group. These features contribute to its distinct biological activities and make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H10BrN3

Molecular Weight

300.15 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(1H-indazol-5-yl)methanimine

InChI

InChI=1S/C14H10BrN3/c15-12-3-1-10(2-4-12)8-16-13-5-6-14-11(7-13)9-17-18-14/h1-9H,(H,17,18)

InChI Key

BQEFUGYTDZDOQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC3=C(C=C2)NN=C3)Br

Origin of Product

United States

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